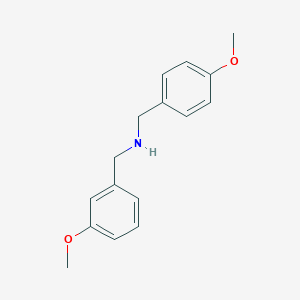
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as the nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, is reported to be achieved through a single-step process . This suggests that the synthesis of (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine could potentially be carried out using similar synthetic strategies, possibly involving condensation reactions between appropriate benzaldehyde and amine precursors.
Molecular Structure Analysis
The molecular structure of compounds similar to (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine has been studied using X-ray diffraction and density functional theory (DFT) calculations . These studies provide detailed information on the crystal structures, molecular geometries, and electronic properties, such as HOMO and LUMO energies. The presence of methoxy groups and their positions on the benzene rings can significantly influence the molecular conformation and stability, as seen in the related compounds.
Chemical Reactions Analysis
The related compounds exhibit various chemical behaviors, such as inhibition of tyrosinase activity, which is a key enzyme in melanin biosynthesis . Additionally, the antioxidant properties of these compounds have been evaluated using DPPH free radical scavenging tests . These findings suggest that (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine may also participate in similar biochemical reactions, potentially leading to applications in pharmaceuticals or as a skin whitening agent.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, such as solubility, UV absorption, and vibrational frequencies, have been characterized using spectroscopic methods and computational studies . These properties are influenced by the molecular structure, particularly the functional groups and their electronic effects. The methoxy groups in the compound of interest are likely to affect its physical and chemical properties, including solubility in organic solvents and UV absorption characteristics.
科学的研究の応用
Inhibition of Melanin Production
(Choi et al., 2002) investigated the compound's effects on melanin biosynthesis, relevant to hyper-pigmentation issues. Their study showed that this compound inhibited tyrosinase activity, crucial for melanin synthesis, and exhibited UV-blocking effects and SOD-like activity. This suggests its potential application as a skin whitening agent.
Reductive Monoalkylation
(Sydnes et al., 2008) explored the compound's role in the reductive monoalkylation of nitro aryls, highlighting its significance in synthetic chemistry. The study provided conditions that convert various nitro aryls to secondary benzyl amino aryls, showcasing the compound's utility in producing complex organic molecules.
Hydrogenation of Imines
(Åberg et al., 2006) discussed the hydrogenation of imines, indicating an ionic mechanism rather than the proposed concerted mechanism. This research contributes to our understanding of catalytic processes involving nitrogen-containing compounds.
Luminescent Sensing and CO2 Adsorption
(Hong et al., 2017) developed metal-organic frameworks incorporating the compound for selective CO2 adsorption and sensitive luminescent sensing of nitroaromatic compounds. This illustrates its application in environmental monitoring and gas storage technologies.
Photochemical Release of Amines
(Wang et al., 2016) studied the photochemical cleavage of the benzylic C-N bond, showcasing a method to release amines efficiently. This research highlights the compound's potential in developing photo-responsive materials or drug delivery systems.
Functional Modification of Hydrogels
(Aly & El-Mohdy, 2015) modified polyvinyl alcohol/acrylic acid hydrogels with amine compounds, including (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine, to enhance their properties for medical applications, such as drug delivery systems or wound healing materials.
Safety And Hazards
特性
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-8-6-13(7-9-15)11-17-12-14-4-3-5-16(10-14)19-2/h3-10,17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DREJPPMSQIJNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354616 |
Source


|
| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |
CAS RN |
148235-02-3 |
Source


|
| Record name | (3-Methoxy-benzyl)-(4-methoxy-benzyl)-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


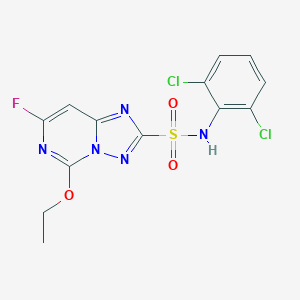
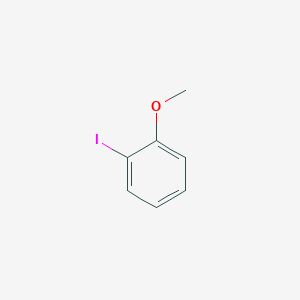
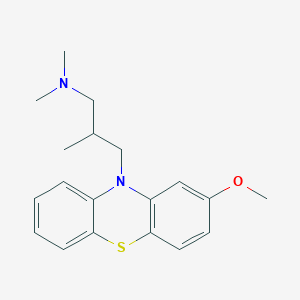
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2,6-diaminohexyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3,3-dimethylbutanoyl]amino]-4-methylpentanoate](/img/structure/B129780.png)
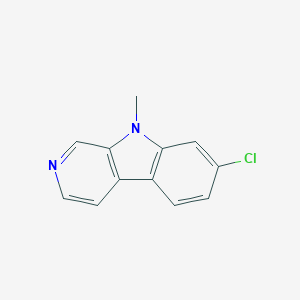
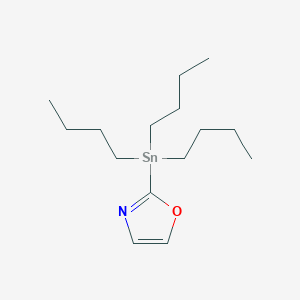
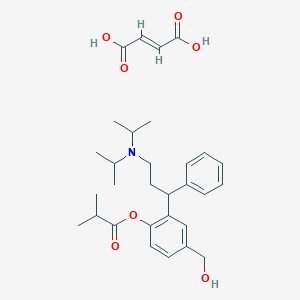

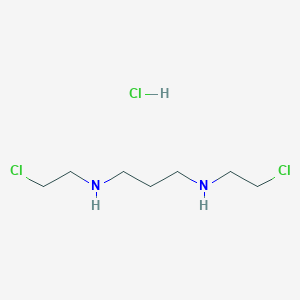
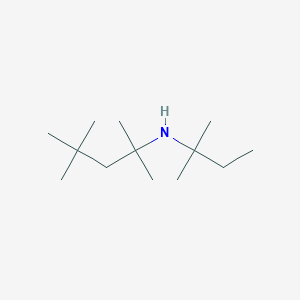
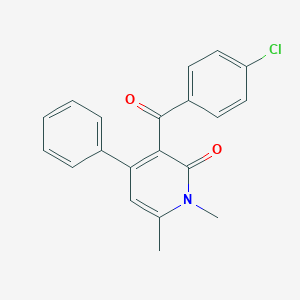
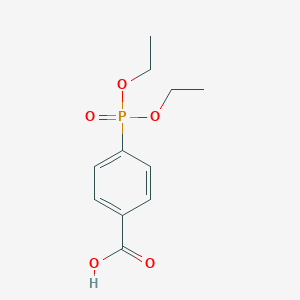
![(2S,3S)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidine](/img/structure/B129805.png)